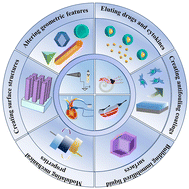Implantable bioelectrodes: challenges, strategies, and future directions
Biomaterials Science Pub Date: 2023-12-07 DOI: 10.1039/D3BM01204B
Abstract
Implantable bioelectrodes for regulating and monitoring biological behaviors have become indispensable medical devices in modern healthcare, alleviating pathological symptoms such as epilepsy and arrhythmia, and assisting in reversing conditions such as deafness and blindness. In recent years, developments in the fields of materials science and biomedical engineering have contributed to advances in research on implantable bioelectrodes. However, the foreign body reaction (FBR) is still a major constraint for the long-term application of electrodes. In this paper, four types of commonly used implantable bioelectrodes are reviewed, concentrating on their background, development, and a series of complications caused by FBR after long-term implantation. Strategies for resisting FBRs are then devised in terms of physics, chemistry, and nanotechnology. We analyze the major trends in the future development of implantable bioelectrodes and outline some promising research to optimize the long-term operational stability of electrodes. Although current implantable bioelectrodes have been able to achieve good biocompatibility, low impedance, and low mechanical mismatch and trauma, these devices still face the challenge of FBR. Resistance to FBR is still the key for the long-term effectiveness of bioelectrodes, and a better understanding of the mechanisms of FBR, as well as miniaturization, long-term passivation, and coupling with gene therapy may be the way forward for the next generation of implantable bioelectrodes.


Recommended Literature
- [1] Back cover
- [2] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†
- [3] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [4] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [5] Contents list
- [6] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [7] Index of subjects
- [8] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [9] Organizing multivalency in carbohydrate recognition
- [10] Front cover

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 16817-43-9









